molecular formula C19H19NO3S B2929700 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-29-0

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2929700
CAS No.: 899214-29-0
M. Wt: 341.43
InChI Key: KBCBRJGKLIBZCS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core. Its structure includes:

  • A benzenesulfonyl group at position 3, contributing strong electron-withdrawing properties.
  • A methyl substituent at position 6, enhancing steric and electronic effects on the aromatic ring.
  • A propyl chain at the N1 position, influencing lipophilicity and pharmacokinetic behavior.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCBRJGKLIBZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

The benzenesulfonyl group distinguishes the target compound from analogs with acyl or heterocyclic substituents. Key comparisons include:

Acyl-Substituted Analogs (Compounds 97 and 98)
  • Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Bulky methoxynaphthalene carbonyl group. Properties: Lower crystallinity (purified as a white oil), molecular weight 400 g/mol, and moderate lipophilicity .
  • Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Planar anthracene carbonyl group.

However, acyl-substituted analogs exhibit higher molecular weights and variable solid-state behaviors depending on aromatic bulk .

Heterocyclic-Substituted Analog ()
  • Compound: 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one Substituent: 1,2,4-Oxadiazole ring linked to a benzyloxy-phenyl group. Properties: The oxadiazole moiety enhances metabolic stability and bioavailability, common in drug design .

Comparison :
The oxadiazole group offers heterocyclic rigidity and resistance to enzymatic degradation , whereas the benzenesulfonyl group may improve solubility in polar solvents due to its sulfonyl moiety .

N-Alkyl Chain Variations

  • Target Compound : Propyl chain at N1.
  • Compounds 97/98 : Pentyl chain at N1.

Impact :

  • Pharmacokinetics : Shorter chains (e.g., propyl) may improve renal clearance rates, balancing efficacy and toxicity profiles .

Data Table: Comparative Properties of Selected Analogs

Compound Name R (Position 3) N-Alkyl Group Molecular Weight (g/mol) Physical State Notable Properties
Target Compound Benzenesulfonyl Propyl ~341.4* Not Reported High electrophilicity, H-bonding
3-(Methoxynaphthalene-2-carbonyl)-... (97) Methoxynaphthalene carbonyl Pentyl 400 White oil Moderate lipophilicity
3-(Anthracene-9-carbonyl)-... (98) Anthracene carbonyl Pentyl 420 Yellow solid Enhanced π-π stacking
Oxadiazole Derivative () 1,2,4-Oxadiazole Propyl ~485.5* Not Reported Metabolic stability

*Calculated based on IUPAC names.

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